Enhanced Lipophilicity vs. Unsubstituted Parent (CAS 90-16-4) and Other N3-Substituted Derivatives
The 3-methyl substitution increases the computed octanol-water partition coefficient (LogP) relative to the unsubstituted 1,2,3-benzotriazin-4(3H)-one, indicating higher lipophilicity [1]. This difference can influence membrane permeability, extraction efficiency, and formulation behavior [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 [1]; ACD/LogP = 0.84 |
| Comparator Or Baseline | 1,2,3-Benzotriazin-4(3H)-one (CAS 90-16-4): LogP = 0.32 [2]; 3-(Hydroxymethyl)-: LogP = 0.059 [3]; 3-Allyl-: LogP = 0.978 |
| Quantified Difference | Target compound LogP is approximately 2.5- to 2.6-fold higher than the unsubstituted parent, and >10-fold higher than the 3-(hydroxymethyl) analog. |
| Conditions | Computed values from different software/databases; not experimentally determined under identical conditions. |
Why This Matters
Higher lipophilicity may improve passive membrane permeability in cell-based assays, making the 3-methyl derivative a preferred starting point for optimizing bioavailability in medicinal chemistry campaigns.
- [1] PubChem. (2025). 3-Methylbenzotriazin-4-one. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [2] BOC Sciences. (n.d.). 1,2,3-Benzotriazin-4(3H)-one (CAS 90-16-4). LogP value. Building Block. View Source
- [3] SIELC Technologies. (2018). 3-(Hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. LogP value. View Source
